Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate typically involves multiple steps. One common route includes the nitration of methyl benzoate to introduce the nitro group, followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The final step often involves the coupling of the thiadiazole derivative with the nitrobenzoate ester under specific conditions such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions, and bases like sodium hydroxide for hydrolysis. Catalysts such as palladium on carbon may be used for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitro-o-toluate
- Methyl 3,5-dinitrobenzoate
Uniqueness
Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other nitrobenzoate derivatives that lack this ring structure .
Properties
Molecular Formula |
C15H16N4O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 3-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H16N4O5S/c1-8(2)4-12-17-18-15(25-12)16-13(20)9-5-10(14(21)24-3)7-11(6-9)19(22)23/h5-8H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
AGDDRJOVEWEYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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